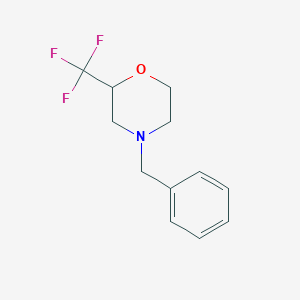

N-benzyl-2-trifluoromethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-trifluoromethylmorpholine (BTFM) is a chemical compound that has been widely used in scientific research for its unique properties. It is a morpholine derivative that contains a trifluoromethyl group and a benzyl group, making it a valuable tool in various fields of study.

Wissenschaftliche Forschungsanwendungen

Electrolyte and Fuel Cell Applications

N-benzyl-2-trifluoromethylmorpholine, as a derivative of N-benzyl triflimide, plays a role in the synthesis of various metallic or trialkylammonium triflimide salts. These salts have potential applications as electrolytes in batteries and fuel cells. Their formation involves a one-pot procedure where N-benzyl triflimide reacts with ethanol to form an oxonium intermediate, which is then neutralized by different bases. This process highlights the versatility of N-benzyl triflimide derivatives in creating a wide range of metallic or organic cations for practical applications in energy storage and conversion (Àrvai et al., 2009).

Benzylation in Organic Synthesis

The compound is also involved in organic synthesis, particularly in the benzylation of alcohols. A stable, neutral organic salt derivative, 2-Benzyloxy-1-methylpyridinium triflate, effectively converts alcohols into benzyl ethers upon heating. This indicates the significance of N-benzyl-2-trifluoromethylmorpholine and its derivatives in organic synthesis, providing a convenient method for preparing benzyl ethers and esters (Poon & Dudley, 2006; López & Dudley, 2008).

Late-Stage Functionalization in Drug Development

In the realm of pharmaceuticals, N-benzyl-2-trifluoromethylmorpholine derivatives are crucial in late-stage functionalization. Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is a notable example, allowing for the efficient and site-selective modification of natural products or drug derivatives. This method is highly relevant for drug development, as it offers a way to add functional groups to complex molecules in their final stages of synthesis (Xiao et al., 2019).

Catalyst Development and Organic Reactions

N-benzyl-2-trifluoromethylmorpholine also contributes to the development of catalysts and reagents for organic reactions. For instance, N-Benzyl triflamide, a derivative, has been used as a Mitsunobu nucleophile for amine synthesis from alcohols, showing its versatility in catalyzing various organic transformations (Bell et al., 1995).

Eigenschaften

IUPAC Name |

4-benzyl-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQAUYAEALGKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-trifluoromethylmorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)